molecular formula C9H13BrN2O3S2 B6646510 5-bromo-N-(morpholin-2-ylmethyl)thiophene-2-sulfonamide

5-bromo-N-(morpholin-2-ylmethyl)thiophene-2-sulfonamide

Cat. No. B6646510
M. Wt: 341.2 g/mol
InChI Key: CRLDPPBWCFTZHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(morpholin-2-ylmethyl)thiophene-2-sulfonamide, also known as BMTS, is a chemical compound that belongs to the class of sulfonamides. It has been widely used in scientific research as a tool to study the function and regulation of protein tyrosine phosphatases (PTPs).

Mechanism of Action

5-bromo-N-(morpholin-2-ylmethyl)thiophene-2-sulfonamide inhibits PTPs by binding to the catalytic site of the enzyme and blocking its activity. This leads to an accumulation of phosphorylated proteins, which can alter cellular signaling pathways and have downstream effects on cellular processes.
Biochemical and Physiological Effects:
5-bromo-N-(morpholin-2-ylmethyl)thiophene-2-sulfonamide has been shown to have a variety of biochemical and physiological effects. It has been used to study the role of PTPs in cellular processes such as cell proliferation, differentiation, and apoptosis. 5-bromo-N-(morpholin-2-ylmethyl)thiophene-2-sulfonamide has also been used to investigate the signaling pathways involved in insulin resistance and diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-bromo-N-(morpholin-2-ylmethyl)thiophene-2-sulfonamide is its selectivity for PTPs. This allows researchers to specifically target and study the function of these enzymes without affecting other cellular processes. However, 5-bromo-N-(morpholin-2-ylmethyl)thiophene-2-sulfonamide has some limitations as well. It has a relatively short half-life in vivo, which can limit its effectiveness in animal studies. Additionally, its potency can vary depending on the specific PTP being targeted.

Future Directions

There are several future directions for the use of 5-bromo-N-(morpholin-2-ylmethyl)thiophene-2-sulfonamide in scientific research. One area of interest is the development of more potent and selective inhibitors of PTPs. Another direction is the investigation of the role of PTPs in specific disease states, such as cancer and diabetes. Additionally, 5-bromo-N-(morpholin-2-ylmethyl)thiophene-2-sulfonamide could be used in combination with other drugs or therapies to enhance their effectiveness.

Synthesis Methods

5-bromo-N-(morpholin-2-ylmethyl)thiophene-2-sulfonamide can be synthesized by reacting 5-bromo-thiophene-2-sulfonyl chloride with morpholine in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain 5-bromo-N-(morpholin-2-ylmethyl)thiophene-2-sulfonamide in high purity.

Scientific Research Applications

5-bromo-N-(morpholin-2-ylmethyl)thiophene-2-sulfonamide has been used as a potent and selective inhibitor of PTPs. PTPs are a family of enzymes that play a crucial role in the regulation of cellular signaling pathways. They are involved in the dephosphorylation of tyrosine residues on proteins, which is a key step in the modulation of cellular signaling. Dysregulation of PTPs has been implicated in a variety of diseases, including cancer, diabetes, and autoimmune disorders.

properties

IUPAC Name

5-bromo-N-(morpholin-2-ylmethyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O3S2/c10-8-1-2-9(16-8)17(13,14)12-6-7-5-11-3-4-15-7/h1-2,7,11-12H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLDPPBWCFTZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CNS(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(morpholin-2-ylmethyl)thiophene-2-sulfonamide

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